what is the origin of Blasticidin S antibiotic
what is the origin of Blasticidin S antibiotic
An In-depth Technical Guide to the Origin of Blasticidin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the origins of the nucleoside antibiotic Blasticidin S, from its initial discovery to the elucidation of its biosynthetic pathway. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Discovery and Producing Organism
Blasticidin S was discovered in the 1950s by Japanese researchers S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1][2][3][4] Their work was part of a broader screening program aimed at identifying novel antibiotics to combat rice blast disease, which is caused by the fungus Magnaporthe grisea (formerly Piricularia oryzae).[4][5] The antibiotic was isolated from the culture broth of the bacterium Streptomyces griseochromogenes.[6][7][8][9][10][11][12][13][14] Another known producer of Blasticidin S is Streptomyces morookaensis.[15]
Mechanism of Action
Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[5][6][9][11][12][16][17][18][19] It specifically targets the ribosome, binding to the P-site of the large ribosomal subunit.[14][16] This binding event strengthens the affinity for tRNA, blocks the hydrolysis of peptidyl-tRNA, and ultimately inhibits peptide bond formation, thereby halting protein elongation.[6][8][11][12][16] Due to its potent activity, Blasticidin S is widely used as a selection agent in genetic engineering to isolate cells that have been successfully transformed with a resistance gene.[6][7][11]
Biosynthesis of Blasticidin S
The biosynthesis of Blasticidin S is a complex process involving a dedicated gene cluster within Streptomyces griseochromogenes.[5][10] The biosynthetic pathway brings together three key structural components: a cytosine base, an amino deoxyglucuronic acid moiety, and N-methyl-β-arginine.[10] Isotopic labeling experiments have confirmed that the primary precursors for the biosynthesis of Blasticidin S are cytosine, D-glucose, L-arginine, and L-methionine.
The biosynthetic gene cluster, designated as bls, spans approximately 20 kilobase pairs and contains 19 genes.[5][10] The functions of several of these genes have been predicted based on sequence homology and heterologous expression studies.[10] Key enzymatic steps in the pathway have been elucidated, including the initial formation of cytosylglucuronic acid from UDP-glucuronic acid and cytosine, catalyzed by CGA synthase.[5][20] Subsequent steps involve a series of modifications, including dehydration, amination, and the ATP-dependent ligation of β-arginine to the cytosinine intermediate.[20]
Biosynthetic Pathway of Blasticidin S```dot
// Nodes UDP_Glucuronic_Acid [label="UDP-Glucuronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosine [label="Cytosine", fillcolor="#F1F3F4", fontcolor="#202124"]; CGA [label="Cytosylglucuronic Acid (CGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydrated_CGA [label="Dehydrated CGA Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosinine [label="Cytosinine", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arginine [label="β-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; DBS [label="Demethylblasticidin S (DBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blasticidin_S [label="Blasticidin S", fillcolor="#FBBC05", fontcolor="#202124"]; Leucyl_DBS [label="Leucyldemethylblasticidin S", fillcolor="#F1F3F4", fontcolor="#202124"]; Leucyl_BS [label="Leucylblasticidin S", fillcolor="#F1F3F4", fontcolor="#202124"];
// Enzymes CGA_Synthase [label="CGA Synthase (BlsF)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsE [label="Radical SAM Dehydratase (BlsE)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsH [label="Transaminase (BlsH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsI [label="ATP-Grasp Ligase (BlsI)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyltransferase [label="Methyltransferase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptidase [label="Peptidase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges {UDP_Glucuronic_Acid, Cytosine} -> CGA_Synthase [arrowhead=none]; CGA_Synthase -> CGA; CGA -> BlsE; BlsE -> Dehydrated_CGA; Dehydrated_CGA -> BlsH; BlsH -> Cytosinine; {Cytosinine, Beta_Arginine} -> BlsI [arrowhead=none]; BlsI -> DBS; DBS -> Methyltransferase; Methyltransferase -> Blasticidin_S; DBS -> Leucyl_DBS [label="Leucine addition\n(Self-resistance)"]; Leucyl_DBS -> Methyltransferase; Methyltransferase -> Leucyl_BS; Leucyl_BS -> Peptidase; Peptidase -> Blasticidin_S [label="Export and\nhydrolysis"]; }
Caption: Mechanism of resistance to Blasticidin S.
Quantitative Data
The following tables summarize key quantitative data related to the use of Blasticidin S as a selection agent.
Table 1: Recommended Working Concentrations for Selection
| Organism | Concentration Range (µg/mL) | Reference |
| E. coli | 50 - 100 | |
| Yeast | 25 - 300 | |
| Mammalian Cells | 2 - 10 |
Note: The optimal concentration can vary depending on the specific strain or cell line, media composition, and growth conditions. It is highly recommended to perform a kill curve to determine the optimal concentration for your specific experimental setup.
Table 2: Physicochemical Properties of Blasticidin S Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₈O₅ · HCl | |
| Molecular Weight | 458.9 g/mol | |
| Solubility | Soluble in water and acetic acid |
Experimental Protocols
Preparation of Blasticidin S Stock Solution
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Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Blasticidin S powder and solutions. I[1][18]t is recommended to handle the powder in a chemical fume hood. 2[1][18]. Preparation: Dissolve Blasticidin S HCl powder in sterile water to a final concentration of 5-10 mg/mL. F[1][18][19]ilter-sterilize the solution using a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [1][9][18][19] * Short-term storage: Store at 4°C for up to 1-2 weeks. [1][9][19] * Long-term storage: Store at -20°C for up to 6-8 weeks. 4[1][9][19]. Important Considerations: The pH of the aqueous solution should not exceed 7.0 to prevent inactivation of the antibiotic.
[1][9]#### 6.2. Determination of Optimal Blasticidin S Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of Blasticidin S required to kill non-resistant cells.
-
Cell Plating: Plate the non-transfected parental cell line in a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth (e.g., 25% confluency). P[1][21][22]repare a sufficient number of wells to test a range of antibiotic concentrations.
-
Cell Adhesion: Incubate the cells overnight to allow them to adhere to the plate. 3[1][23][21]. Addition of Blasticidin S: The next day, replace the culture medium with fresh medium containing serial dilutions of Blasticidin S. I[1][23][21][22]nclude a no-antibiotic control well.
-
Incubation and Observation: Replenish the selective media every 3-4 days and monitor the cells for viability. 5[1][23][21][22]. Determination of Working Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 10-14 days.
[1][21][22]#### Experimental Workflow for a Kill Curve Assay
Caption: Workflow for determining the optimal Blasticidin S concentration.
References
- 1. Blasticidin S HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Blasticidin S, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forgotten Natural Products: Semisynthetic Development of Blasticidin S As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthetic blasticidin S ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blasticidin S - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. agscientific.com [agscientific.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The blasticidin S biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. genespin.com [genespin.com]
- 13. Blasticidin S, Hydrochloride, Streptomyces griseochromogenes [sigmaaldrich.com]
- 14. toku-e.com [toku-e.com]
- 15. academic.oup.com [academic.oup.com]
- 16. apexbt.com [apexbt.com]
- 17. scribd.com [scribd.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agscientific.com [agscientific.com]
- 22. toku-e.com [toku-e.com]
- 23. abo.com.pl [abo.com.pl]
